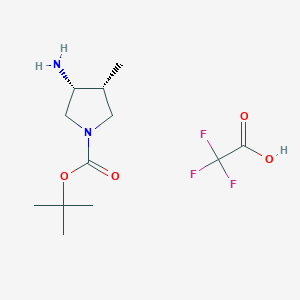

Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;2,2,2-trifluoroacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.C2HF3O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;3-2(4,5)1(6)7/h7-8H,5-6,11H2,1-4H3;(H,6,7)/t7-,8+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUDERVAUGEQHP-WLYNEOFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate, often referred to as a chiral building block in organic synthesis, exhibits notable biological activity. This compound is characterized by its unique structural features, including a tert-butyl group and a pyrrolidine ring, which contribute to its interactions with biological targets. The addition of 2,2,2-trifluoroacetic acid enhances its solubility and stability in various biological environments.

- Molecular Formula : CHNO

- CAS Number : 1207852-59-2

- Structure :

- The compound consists of a pyrrolidine ring substituted with an amino group and a tert-butyl ester.

The biological activity of Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate can be attributed to its ability to interact with specific molecular targets through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors.

- Electrostatic Interactions : These interactions enhance binding affinity and specificity towards biological targets.

- Structural Stability : The pyrrolidine ring provides conformational stability that may influence the compound's pharmacodynamics.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. For instance:

- Acetylcholinesterase Inhibition : Studies show that certain derivatives of this compound exhibit significant inhibition of acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

2. Neuroprotective Effects

In vitro studies demonstrate that Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate protects neuronal cells from apoptosis induced by amyloid-beta peptides:

- Cell Viability : Treatment with this compound resulted in improved cell viability in astrocytes exposed to amyloid-beta .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study evaluated the protective effects of Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate on astrocytes subjected to amyloid-beta toxicity. Results indicated:

- Increased Cell Viability : A significant increase in cell viability was observed when treated with the compound compared to untreated controls.

Case Study 2: Enzyme Activity Modulation

In another investigation focused on enzyme inhibition:

- IC50 Values : The compound demonstrated an IC50 value of 15.4 nM against β-secretase, indicating potent inhibitory activity .

Comparative Analysis of Biological Activity

| Compound | Target Enzyme | IC50 Value (nM) | Effect |

|---|---|---|---|

| Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | Acetylcholinesterase | 0.17 | Moderate Inhibition |

| Tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | β-secretase | 15.4 | Strong Inhibition |

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate?

The synthesis typically involves multi-step protocols with careful control of temperature and reagents. For example, intermediates like tert-butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate are synthesized using triethylamine and DMAP in dichloromethane at 0–20°C . Stereochemical integrity is maintained by using chiral auxiliaries or enantioselective catalysis, with purification via column chromatography or recrystallization. LCMS (e.g., m/z 757 [M+H]+) and HPLC (retention time 1.23 minutes under SQD-FA05 conditions) are critical for verifying intermediate purity .

Q. How is the trifluoroacetic acid (TFA) counterion removed during purification?

TFA is often removed via lyophilization or neutralization with a weak base (e.g., NaHCO₃) followed by extraction with dichloromethane. The tert-butyl carbamate (Boc) group is acid-labile, so mild conditions (pH 6–7) are essential to prevent Boc deprotection .

Q. What analytical techniques are recommended for characterizing this compound?

- LCMS/HPLC : For molecular weight confirmation (e.g., m/z 757 [M+H]+) and purity assessment .

- NMR : Challenges include resolving overlapping signals from TFA and pyrrolidine protons. ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ are preferred, with attention to coupling constants for stereochemical assignment .

- X-ray crystallography : Used for absolute configuration verification in derivatives (e.g., piperidine-carboxylate analogs) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during scale-up synthesis?

Advanced methods include:

- Chiral catalysts : Palladium/XPhos systems under inert atmospheres (40–100°C) for Suzuki couplings in multi-step reactions .

- Cryogenic conditions : Maintaining reactions at 0°C during sulfonylation or Boc protection to minimize racemization .

- Dynamic kinetic resolution : Employing enzymes or chiral ligands for asymmetric induction in intermediates .

Q. What are the stability challenges of this compound under varying pH and temperature?

Q. How can data contradictions in NMR and LCMS results be resolved?

- Artifact identification : TFA adducts in LCMS (e.g., [M+TFA+H]+) may cause misinterpretation. Use high-resolution MS (HRMS) for accurate mass assignment .

- Solvent effects : DMSO-d₆ can broaden pyrrolidine NH signals. Compare spectra in CDCl₃ and D₂O exchange experiments to confirm proton assignments .

Q. What strategies are used to incorporate this compound into complex drug candidates?

- Peptide coupling : The amine group is activated with HATU/DIPEA for conjugation to carboxylic acid-containing moieties (e.g., pyridyl benzoic acids) .

- Protecting group compatibility : Boc is orthogonal to Fmoc and Cbz, enabling sequential derivatization in multi-target scaffolds .

Methodological Optimization

Q. How to troubleshoot low yields in the final coupling step?

- Reagent purity : Ensure triethylamine is freshly distilled to avoid amine quenching by moisture .

- Catalyst loading : Optimize palladium acetate (0.5–2 mol%) and XPhos ligand ratios (1:1.2) for cross-coupling reactions .

- Workup : Use aqueous HCl (1–2 M) to precipitate the product, followed by silica gel chromatography with EtOAc/hexane gradients .

Q. What purification methods are effective for isolating enantiopure samples?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases (85:15 v/v) .

- Crystallization : Co-crystallize with tartaric acid derivatives to separate enantiomers .

Advanced Applications in Drug Discovery

Q. How is this compound used in kinase inhibitor design?

It serves as a rigid pyrrolidine scaffold in phosphatase inhibitors (e.g., PF-06465469 analogs), where the 4-methyl group enhances binding to hydrophobic pockets . Fluorine substitution (e.g., 3-fluoro derivatives) improves metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.